
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) These compounds are characterized by multiple aromatic rings fused together, which contribute to their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- typically involves multi-step organic reactions. One common approach is the fluorination of benzo(ghi)picene followed by the introduction of diol groups. The reaction conditions often require the use of strong fluorinating agents such as xenon difluoride (XeF2) or elemental fluorine (F2) under controlled temperatures and pressures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions. The diol groups can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of suitable catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex PAHs and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into the DNA helix, causing structural distortions that interfere with transcription and replication processes. Additionally, it can inhibit enzyme activity by binding to active sites, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Benzo[e]pyrene: Structurally similar but with different reactivity and biological effects.
Picene: A PAH with applications in organic electronics.
Uniqueness
Benzo(ghi)picene-1,2-diol, 10-fluoro-1,2-dihydro- is unique due to the presence of both fluorine and diol groups, which enhance its reactivity and potential applications. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, while the diol groups provide sites for further functionalization and interaction with biological targets.
Propriétés
Numéro CAS |
80115-71-5 |
|---|---|
Formule moléculaire |
C24H15FO2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
16-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14(19),15,17,20(24),21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H15FO2/c25-16-4-5-17-15(11-16)10-13-2-1-12-9-14-3-8-20(26)24(27)23(14)19-7-6-18(17)21(13)22(12)19/h1-11,20,24,26-27H |
Clé InChI |
SOZLNINPSMYKHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=CC6=C(C=CC(=C6)F)C(=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(3,5-Di-tert-butyl-4-hydroxyphenyl)propan-2-yl]oxy}(oxo)phosphaniumolate](/img/structure/B14431029.png)
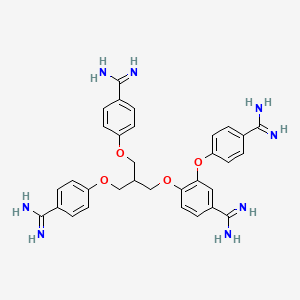
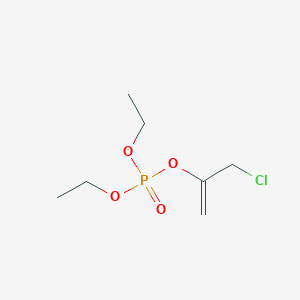

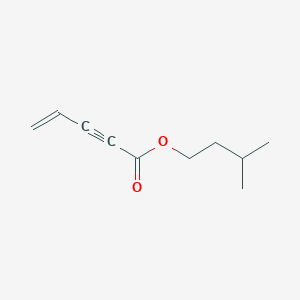
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)

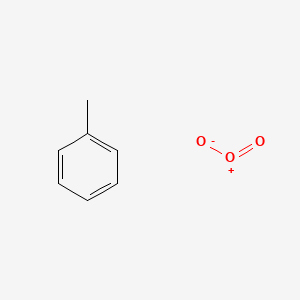

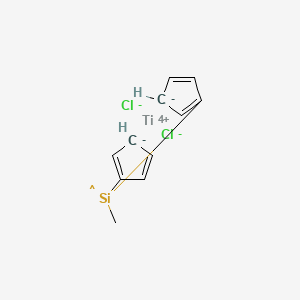
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
